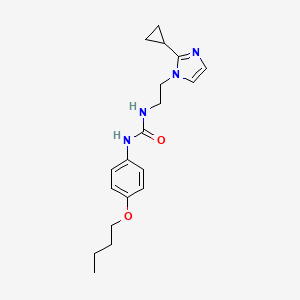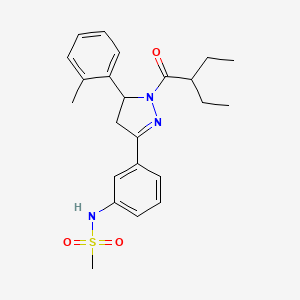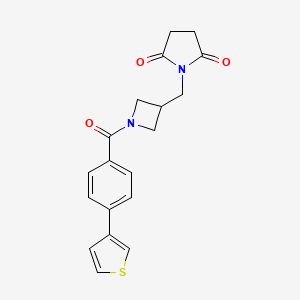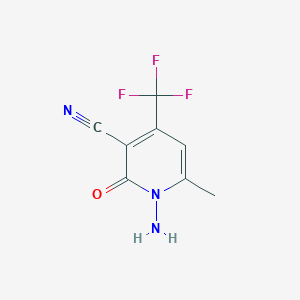
1-(4-butoxyphenyl)-3-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-butoxyphenyl)-3-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)urea is a synthetic organic compound that features a urea functional group This compound is characterized by the presence of a butoxyphenyl group and a cyclopropyl-imidazolyl-ethyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-butoxyphenyl)-3-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)urea typically involves multiple steps:
Formation of the Butoxyphenyl Intermediate: The initial step involves the alkylation of 4-hydroxybenzaldehyde with butyl bromide in the presence of a base such as potassium carbonate to form 4-butoxybenzaldehyde.
Synthesis of the Imidazole Intermediate: The imidazole ring is synthesized by reacting glyoxal with ammonia and formaldehyde, followed by cyclopropylation using cyclopropyl bromide.
Coupling Reaction: The final step involves the coupling of the butoxyphenyl intermediate with the imidazole intermediate in the presence of a coupling agent such as carbonyldiimidazole (CDI) to form the desired urea compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1-(4-butoxyphenyl)-3-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the urea group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the butoxyphenyl group, where the butoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
1-(4-butoxyphenyl)-3-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-(4-butoxyphenyl)-3-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The urea group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The imidazole ring can interact with metal ions or other cofactors, modulating biochemical pathways.
類似化合物との比較
Similar Compounds
1-(4-methoxyphenyl)-3-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)urea: Similar structure but with a methoxy group instead of a butoxy group.
1-(4-ethoxyphenyl)-3-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)urea: Similar structure but with an ethoxy group instead of a butoxy group.
Uniqueness
1-(4-butoxyphenyl)-3-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)urea is unique due to the presence of the butoxy group, which can influence its lipophilicity and, consequently, its biological activity and solubility. This structural variation can lead to differences in how the compound interacts with biological targets compared to its analogs.
特性
IUPAC Name |
1-(4-butoxyphenyl)-3-[2-(2-cyclopropylimidazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-2-3-14-25-17-8-6-16(7-9-17)22-19(24)21-11-13-23-12-10-20-18(23)15-4-5-15/h6-10,12,15H,2-5,11,13-14H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAQTEBCPJWZRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCCN2C=CN=C2C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(2,5-dimethylfuran-3-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2506642.png)
![N-(4-ethoxyphenyl)-2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetamide](/img/structure/B2506644.png)
![3-(furan-2-ylmethyl)-2-(((5-hydroxy-1H-pyrazol-3-yl)methyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/new.no-structure.jpg)

![3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one](/img/structure/B2506648.png)
![2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2506649.png)



![6-methoxy-1-(4-methoxyphenyl)-4-oxo-N-[(pyridin-3-yl)methyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B2506656.png)




